molecular formula C10H8N2O B585545 6-Methoxy-1H-indole-3-carbonitrile CAS No. 145692-57-5

6-Methoxy-1H-indole-3-carbonitrile

Cat. No. B585545
CAS No.: 145692-57-5
M. Wt: 172.187
InChI Key: SLAJCUNVFURSMK-UHFFFAOYSA-N
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Patent
US08735414B2

Procedure details

To 6-methoxy-1H-indole-3-carbonitrile (98.2 g, 0.57 mol) was added cesium carbonate (430 g, 1.32 mol), DMF (165 mL) and cyclobutylbromide (96%, 67.5 mL, 0.69 mol). The mixture was heated to 90° C. and stirred overnight. The mixture was cooled to 37° C. and poured into ice water (500 mL), washing in with water. After stirring for 1 hour the precipitate was collected on a filter and dried under a stream of nitrogen to give 1-cyclobutyl-6-methoxy-1H-indole-3-carbonitrile as a tan solid (124.1 g, 96%).
Quantity
98.2 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
430 g
Type
reactant
Reaction Step One
Quantity
67.5 mL
Type
reactant
Reaction Step One
Name
Quantity
165 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7]([C:12]#[N:13])=[CH:8][NH:9]2)=[CH:5][CH:4]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH:20]1(Br)[CH2:23][CH2:22][CH2:21]1>CN(C=O)C>[CH:20]1([N:9]2[C:10]3[C:6](=[CH:5][CH:4]=[C:3]([O:2][CH3:1])[CH:11]=3)[C:7]([C:12]#[N:13])=[CH:8]2)[CH2:23][CH2:22][CH2:21]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
98.2 g
Type
reactant
Smiles
COC1=CC=C2C(=CNC2=C1)C#N
Name
cesium carbonate
Quantity
430 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
67.5 mL
Type
reactant
Smiles
C1(CCC1)Br
Name
Quantity
165 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 37° C.
WASH
Type
WASH
Details
washing in with water
STIRRING
Type
STIRRING
Details
After stirring for 1 hour the precipitate
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was collected on
FILTRATION
Type
FILTRATION
Details
a filter
CUSTOM
Type
CUSTOM
Details
dried under a stream of nitrogen

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCC1)N1C=C(C2=CC=C(C=C12)OC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 124.1 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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